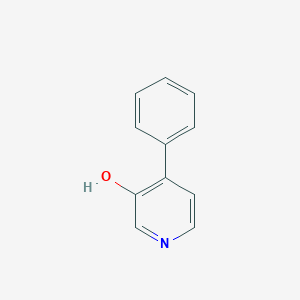

4-Phenylpyridin-3-ol

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds related to 4-Phenylpyridin-3-ol often involves the oxidative polycondensation of precursors, such as 4-aminopyridine, using oxidants like NaOCl. In one study, oligo-4-aminopyridine (4-OAP) was synthesized with about 85% conversion efficiency from 4-aminopyridine in aqueous solution medium acidic and neutral conditions. This process highlights the effectiveness of specific oxidative conditions in synthesizing pyridine derivatives (Kaya & Koyuncu, 2003).

Molecular Structure Analysis

The molecular structure of this compound derivatives often showcases interesting features, such as synthon polymorphism and pseudopolymorphism in co-crystals. For instance, co-crystals of 4-phenylpyridine with various acids exhibit diverse structural landscapes, emphasizing the compound's ability to form stable structures with significant hydrogen bonding and potential proton transfer interactions (Mukherjee & Desiraju, 2011).

Chemical Reactions and Properties

Chemical reactions involving this compound derivatives can lead to the formation of various complexes and oligomers, demonstrating the compound's versatile reactivity and potential for creating materials with novel properties. For example, oligomers formed through reactions with diethylborylphenyl groups exhibit self-assembly behavior, which could be exploited in materials science and nanotechnology (Wakabayashi et al., 1999).

Physical Properties Analysis

The physical properties of this compound and its derivatives, such as thermal stability and molecular weight distribution, are crucial for understanding their behavior in various applications. The thermal stability, as analyzed through TG analysis in one study, reveals significant resistance against thermo-oxidative decomposition, which is essential for applications in high-temperature environments (Kaya & Koyuncu, 2003).

Chemical Properties Analysis

The chemical properties, including reactivity towards various reagents and the ability to form complexes with metals, define the versatility of this compound derivatives in catalysis, material science, and organic synthesis. Studies highlight the compound's role in forming stable complexes with metals such as zinc, demonstrating its potential in developing new materials with unique luminescent and electronic properties (Ma et al., 2010).

Aplicaciones Científicas De Investigación

Organic Light Emitting Diode (OLED) Applications : Blue fluorescent 4'-aryl substituted 2,2':6',2'-terpyridine derivatives, related to 4-Phenylpyridin-3-ol, demonstrate potential for OLED applications due to their electron transport and electroluminescent properties (Lakshmanan, Shivaprakash, & Nair, 2015).

Antiradical Activity : Derivatives like 3-(arylmethyl)-6-methyl-4-phenylpyridin-2(1H)-one show antiradical activity against DPPH and ABTS radicals (Kulakov et al., 2018).

Antibacterial Properties : 4-hydroxy-3-phenylpyridin-2(1H)-ones exhibit significant inhibitory effects on Mycobacterium tuberculosis (Dannhardt, Meindl, Schober, & Kappe, 1991).

Chemical Synthesis and Reactivity : Phenyllithium reacts with 3-alkylpyridines to produce 3-alkyl-2-phenylpyridine in certain conditions (Abramovitch & Giam, 1962).

Cancer Research : 7-aminopyrido[4,3-d]pyrimidines, similar in structure to this compound, show potential as new classes of EGFR tyrosine kinase inhibitors (Thompson et al., 1995).

Herbicidal Activity : Phenylpyridines demonstrate high herbicidal activity against various broadleaf and grass weed species (Schäfer et al., 2003).

Photophysical Properties : 4-phenylpyridine exhibits strong fluorescence and luminescence, which is relevant in photophysical studies (Hotchandani & Testa, 1991).

Antimycobacterial Activity : New analogues of diphenylpyraline, related to this compound, show promising antimycobacterial activity (Weis, Kungl, & Seebacher, 2003).

Molecular Interaction Studies : Studies on complexes such as Ru(phen) 2+ and their interactions with DNA can inform about the binding properties of similar molecules (Kelly, Tossi, McConnell, & OhUigin, 1985).

Parkinsonism Research : MPTP and its metabolite MPP+, structurally related to this compound, have been studied for their effects on mitochondrial NADH dehydrogenase and their role in parkinsonism (Ramsay et al., 1986).

Safety and Hazards

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as pyrazolo[3,4-b]pyridin-6-one derivatives, have been reported to exhibit anticancer activity by inhibiting microtubule polymerization .

Mode of Action

For instance, pyridin-4-ol has been reported to react at the nitrogen atom, while pyridin-3-ol reacts at the oxygen atom .

Biochemical Pathways

Compounds with similar structures have been associated with the modulation of pyrimidine biosynthesis, a pathway conserved in all living organisms and necessary for maintaining cellular fundamental functions such as dna and rna biosynthesis .

Pharmacokinetics

The compound has a molecular weight of 1712 and a melting point of 168-170°C , which could potentially influence its bioavailability.

Result of Action

Compounds with similar structures have been reported to exhibit antiproliferative effects and induce cell death .

Action Environment

It is known that steric factors can influence the biological activity of similar compounds . Additionally, the gut–brain axis has been recognized as an important factor in the etiology of certain diseases, potentially influencing the action of compounds like 4-Phenylpyridin-3-ol .

Propiedades

IUPAC Name |

4-phenylpyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO/c13-11-8-12-7-6-10(11)9-4-2-1-3-5-9/h1-8,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSLNVXAJNXCTNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=NC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10376586 | |

| Record name | 3-Hydroxy-4-phenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10376586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

101925-26-2 | |

| Record name | 3-Hydroxy-4-phenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10376586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

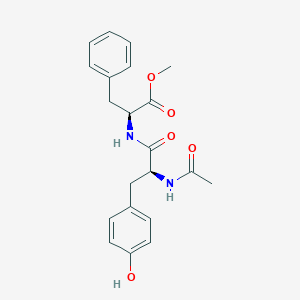

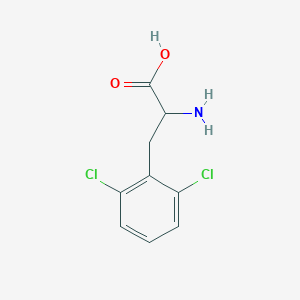

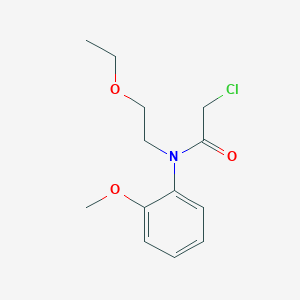

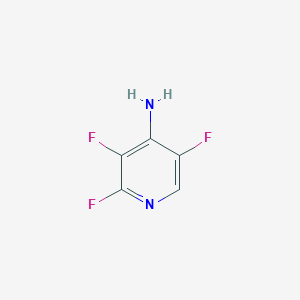

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Hexasodium;8-[[4-methyl-3-[[2-methyl-5-[(4,6,8-trisulfonatonaphthalen-1-yl)carbamoyl]phenyl]carbamoylamino]benzoyl]amino]naphthalene-1,3,5-trisulfonate](/img/structure/B9620.png)